molecular formula C19H29N5O6 B12528096 Glycyl-L-prolyl-L-prolyl-L-prolylglycine CAS No. 742068-38-8

Glycyl-L-prolyl-L-prolyl-L-prolylglycine

Cat. No.: B12528096
CAS No.: 742068-38-8
M. Wt: 423.5 g/mol
InChI Key: PZUNZGJBFVKJTN-IHRRRGAJSA-N
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Description

Glycyl-L-prolyl-L-prolyl-L-prolylglycine is a peptide compound composed of glycine and proline residues. Peptides like this one are of significant interest in various fields of scientific research due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-prolyl-L-prolyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: Glycine is attached to the resin.

    Deprotection and coupling: The protecting group on the glycine is removed, and the next amino acid (L-proline) is coupled using a coupling reagent like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

    Repetition: The deprotection and coupling steps are repeated for the remaining proline residues.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-prolyl-L-prolyl-L-prolylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the proline residues, leading to the formation of hydroxyproline.

    Reduction: Reduction reactions are less common but can involve the peptide backbone.

    Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the proline residues.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or performic acid can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) can be used, though these reactions are less common for peptides.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for side-chain modifications.

Major Products

    Oxidation: Hydroxyproline-containing peptides.

    Reduction: Reduced peptides with modified backbone structures.

    Substitution: Peptides with modified side chains, potentially altering their biological activity.

Scientific Research Applications

Glycyl-L-prolyl-L-prolyl-L-prolylglycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Glycyl-L-prolyl-L-prolyl-L-prolylglycine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycyl-L-prolyl-L-prolyl-L-prolylglycine is unique due to its specific sequence of glycine and proline residues, which may confer distinct structural and functional properties

Properties

CAS No.

742068-38-8

Molecular Formula

C19H29N5O6

Molecular Weight

423.5 g/mol

IUPAC Name

2-[[(2S)-1-[(2S)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C19H29N5O6/c20-10-15(25)22-7-2-5-13(22)18(29)24-9-3-6-14(24)19(30)23-8-1-4-12(23)17(28)21-11-16(26)27/h12-14H,1-11,20H2,(H,21,28)(H,26,27)/t12-,13-,14-/m0/s1

InChI Key

PZUNZGJBFVKJTN-IHRRRGAJSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)NCC(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CN)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)O

Origin of Product

United States

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